molecular formula C18H16N4O5S3 B2434617 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361480-42-4

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2434617
CAS RN: 361480-42-4
M. Wt: 464.53
InChI Key: HNLYXRPKDCKADK-UHFFFAOYSA-N
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Description

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been shown to have inhibitory effects on various kinases, including BTK, ITK, and JAK3.

Scientific Research Applications

Thiazole Derivatives in Antimicrobial Research

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound involving a thiazole ring, a sulfur-nitrogen-containing heterocycle. Thiazole derivatives are known for their diverse biological activities. For instance, some thiazole derivatives exhibit significant antimicrobial properties. They have been reported to show activity against both gram-positive and gram-negative bacterial species, as well as antifungal effects against species like Candida albicans and Aspergillus niger (Chawla, 2016).

QSAR Studies and Molecular Orbital Theory

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on derivatives of thiazoles. These studies use methods like semiempirical molecular orbital theory and density functional theory to predict and understand the structure-activity relationship of these compounds. Such research is crucial in designing molecules with desired biological activities (Al-Masoudi, Salih, & Al-Soud, 2011).

Applications in Cancer Research

Compounds containing thiazole moieties have also been studied for their anticancer properties. Various synthesized thiazole derivatives have shown promising anticancer activities against several cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Development of Polymeric Materials

Thiazole derivatives have been utilized in the synthesis of polymeric materials, such as poly(amide-imide)s. These polymers exhibit unique properties due to the incorporation of the thiazole ring, making them suitable for various applications (Mallakpour & Ahmadizadegan, 2013).

Role in Supramolecular Chemistry

In supramolecular chemistry, thiazole derivatives have been explored as gelators. The gelation behavior and the influence of non-covalent interactions, like methyl functionality and S⋯O interaction, have been a subject of interest (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S3/c23-17(12-3-5-14(6-4-12)30(26,27)21-7-1-2-8-21)20-18-19-15(11-29-18)16-9-13(10-28-16)22(24)25/h3-6,9-11H,1-2,7-8H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLYXRPKDCKADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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